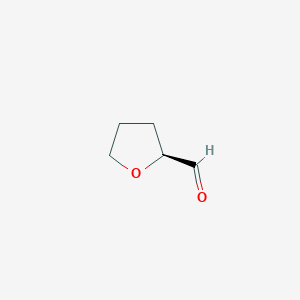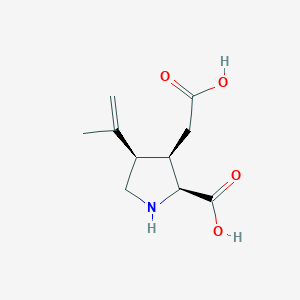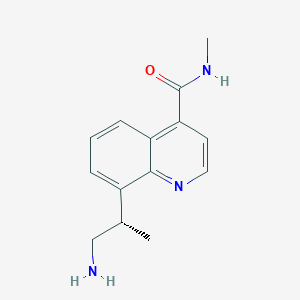
2-(6-bromo-2-methoxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring, along with an acetic acid moiety, makes this compound unique and of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Hydroxy-2-methoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Methoxypyridin-3-yl)acetic acid.
Substitution: 2-(6-Amino-2-methoxypyridin-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid depends on its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The acetic acid moiety can act as a proton donor or acceptor, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromopyridin-3-yl)acetic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-(6-Methoxypyridin-3-yl)acetic acid: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
2-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxy group in 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-(6-bromo-2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
CAUCCTDRHUAYFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


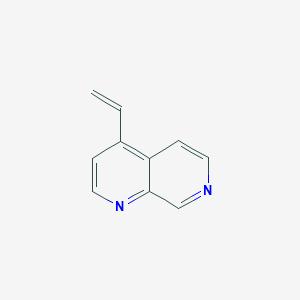
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
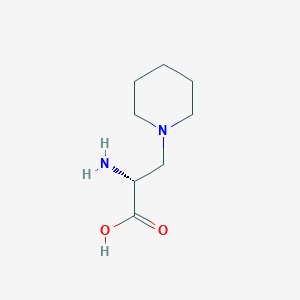
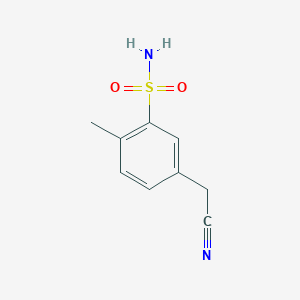
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
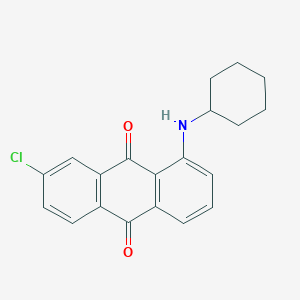
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
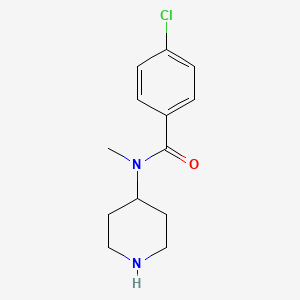
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
